2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
Description
This compound is a sulfonyl-substituted acetamide derivative featuring a pyridinone core (4,6-dimethyl-2-oxopyridin-1(2H)-yl) linked to a 4-bromophenylsulfonyl group and an N-(4-fluorobenzyl)acetamide moiety. The pyridinone ring provides a rigid scaffold, while the acetamide group enables hydrogen-bonding interactions, a common feature in bioactive molecules .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrFN2O4S/c1-14-11-15(2)26(13-20(27)25-12-16-3-7-18(24)8-4-16)22(28)21(14)31(29,30)19-9-5-17(23)6-10-19/h3-11H,12-13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKJRZHITUVRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a pyridine ring substituted with a sulfonyl group and a fluorobenzyl moiety, which is indicative of its potential interactions with biological targets. The presence of the bromophenyl group may enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have focused on the anticancer properties of similar compounds within the pyridine family. For instance, derivatives with sulfonamide linkages have shown promise in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups like bromine and fluorine can significantly enhance cytotoxicity against cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| Compound B | MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest |
| This compound | TBD | TBD |
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antibacterial activity. For instance, studies on thiosemicarbazones showed increased efficacy against Gram-positive bacteria due to enhanced membrane permeability attributed to the bromophenyl group . The compound's potential as an antimicrobial agent warrants further investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through critical phases of the cell cycle.
Study 1: Anticancer Efficacy
In a recent study, a series of pyridine derivatives were synthesized and evaluated for their anticancer activities against various human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, with IC50 values ranging from 5 µM to 15 µM depending on the specific cell line tested .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of sulfonamide derivatives found that compounds with halogen substituents displayed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in increasing antibacterial potency .
Comparison with Similar Compounds
Structural Analog: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO)
Key Features :
- Core Structure : Simplistic acetamide backbone with 4-bromophenyl and 3,4-difluorophenyl substituents.
- Dihedral Angles : The 4-bromophenyl and 3,4-difluorophenyl rings form a dihedral angle of 66.4°, with significant twisting relative to the acetamide plane (40.0° and 86.3°) .
- Interactions : Stabilized by N–H⋯O hydrogen bonds and weak C–H⋯F/O interactions in the crystal lattice .
- Synthesis : Prepared via carbodiimide-mediated coupling of 4-bromophenylacetic acid and 3,4-difluoroaniline in dichloromethane .
Comparison :
- Fluorination Pattern : The 3,4-difluorophenyl group may enhance lipophilicity but reduce polar surface area relative to the 4-fluorobenzyl group in the main compound.
Structural Analog: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Key Features :
Comparison :
- Electron-Withdrawing Groups : The thioether (-S-) in this analog is less electron-withdrawing than the sulfonyl (-SO₂-) group in the main compound, which may reduce oxidative stability or hydrogen-bond acceptor capacity.
- Ring Systems: The pyrimidine-thioether scaffold offers different π-π stacking opportunities compared to the pyridinone-sulfonyl system in the main compound.
Fluorinated Chromene Derivatives (Example 53 from )
Key Features :
- Core Structure : Contains a 5-fluoro-4H-chromen-4-one scaffold fused with a pyrazolo[3,4-d]pyrimidine and a fluorophenyl group.
- Synthesis : Utilizes Suzuki-Miyaura coupling for boronic acid integration, highlighting advanced synthetic methodologies .
- Bioactivity : Fluorinated chromenes are associated with anticancer and anti-inflammatory properties .
Comparison :
- Complexity: The chromene-pyrazolopyrimidine system is structurally distinct from the pyridinone-acetamide core but shares fluorinated aromatic motifs that improve membrane permeability.
- Synthetic Accessibility : The main compound’s synthesis is likely less complex than Example 53, which requires palladium-catalyzed cross-coupling .
Data Table: Comparative Analysis
Q & A
Basic Question: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a sulfonyl-substituted pyridinone intermediate with a fluorobenzyl acetamide moiety. A representative route includes:
Sulfonylation : React 4-bromophenylsulfonyl chloride with a 4,6-dimethyl-2-oxopyridin-1(2H)-yl precursor in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 273 K to form the sulfonylpyridinone core .
Acetamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to conjugate the pyridinone intermediate with 4-fluorobenzylamine in DCM, followed by purification via column chromatography.
Optimization : Adjust stoichiometry, solvent polarity (e.g., THF for better solubility), and temperature (e.g., 0°C to room temperature) to improve yields. Monitor reaction progress via TLC or LC-MS.
Advanced Question: How can researchers address low yields in multi-step syntheses of this compound, particularly during sulfonylation or amide coupling?
Methodological Answer:
Low yields often arise from steric hindrance at the pyridinone C-3 position or competing side reactions. Strategies include:
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) during sulfonylation using Boc or Fmoc groups.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity in heterocyclic ring formation.
- Work-Up Optimization : Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chloride and minimize hydrolysis of the acetamide .
Basic Question: What techniques are recommended for characterizing the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation of a DCM/hexane mixture .
Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles.
Refinement : Apply riding models for hydrogen atoms and analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds, C–H⋯F contacts) using software like SHELXL .
Advanced Question: How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., crystal packing forces) not captured in gas-phase DFT calculations. Mitigation strategies:
- Solid-State NMR : Validate hydrogen bonding and torsional angles in the crystalline state.
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexibility in solution vs. solid-state environments.
- Periodic DFT : Apply plane-wave methods (e.g., VASP) to model crystal packing effects explicitly .
Basic Question: What assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
- Protein Binding : Employ surface plasmon resonance (SPR) to measure affinity for target receptors.
Advanced Question: How should conflicting results between biological assays (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?
Methodological Answer:
Contradictions may indicate off-target effects or assay-specific artifacts. Resolve by:
- Orthogonal Assays : Validate enzyme inhibition using ITC (isothermal titration calorimetry) alongside fluorometric assays.
- Metabolomics Profiling : Identify unintended metabolic interactions via LC-HRMS.
- Structure-Activity Relationship (SAR) : Systematically modify the sulfonyl or fluorobenzyl groups to isolate pharmacophores responsible for specific activities .
Basic Question: How can researchers analyze contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
- NMR Assignments : Confirm proton assignments using 2D techniques (COSY, HSQC) and compare with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions).
- IR Validation : Cross-check carbonyl (C=O) and sulfonyl (S=O) stretches against literature values (e.g., 1680–1700 cm⁻¹ for amides, 1350 cm⁻¹ for sulfones) .
Advanced Question: What strategies are effective for designing SAR studies to improve this compound’s bioactivity?
Methodological Answer:
- Fragment Replacement : Substitute the 4-bromophenylsulfonyl group with electron-deficient arenes (e.g., nitro or trifluoromethyl derivatives) to enhance target binding .
- Isosteric Modifications : Replace the acetamide linker with urea or sulfonamide groups to modulate solubility and potency.
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes and prioritize synthetically accessible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
